N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-14-8-9-15(17(10-14)23-2)21-18-11-16(19-12-20-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQWGJHYZIXMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethoxyaniline with 6-phenylpyrimidine-4-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial RNA polymerase, thereby preventing bacterial transcription and replication . The compound’s structure allows it to bind to the active site of the enzyme, disrupting its function and leading to antimicrobial effects.
Comparison with Similar Compounds
Substituent Effects
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Substitutions: Fluorine at the 2-position of the phenyl ring and a methoxy group at the 4-position of the aminomethyl substituent. Dihedral angles between the pyrimidine ring and substituents: 12.8° (phenyl at C2), 12.0° (methoxyphenyl), and 86.1° (fluorophenyl) . Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation.
- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine (): Substitutions: Methoxy group at the 4-position and a trifluoromethyl group on the anilino substituent.
N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine ():
Key Structural Features of N-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-4-amine
- Absence of Methyl Groups : Unlike many analogs (e.g., ), this compound lacks a methyl group at position 6, which could reduce steric hindrance and improve conformational flexibility.
Physicochemical Properties
While explicit data for the target compound are unavailable, trends from analogs suggest:
- Solubility : Methoxy groups generally improve aqueous solubility compared to halogen or nitro substituents (e.g., ’s 4-fluoro-3-nitrophenyl derivative has lower solubility due to hydrophobicity and nitro group polarity) .
- Hydrogen Bonding : The dimethoxyphenyl group may participate in C–H⋯O interactions, as seen in and , where methoxy groups stabilize crystal packing via weak hydrogen bonds .
Data Tables
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Table 2: Substituent Effects on Bioactivity
Biological Activity
N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SARs).
Chemical Structure and Synthesis
The compound belongs to a class of pyrimidine derivatives that have shown promise in various biological applications. The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The general synthetic route includes:
- Formation of the Pyrimidine Core : Utilizing condensation reactions to build the pyrimidine framework.
- Substitution Reactions : Introducing the 2,4-dimethoxyphenyl group through nucleophilic substitution.
- Purification : Employing techniques such as recrystallization or chromatography to isolate the final product.
Anticancer Properties
This compound has been evaluated for its anticancer activity. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines, including breast and lung cancer cells. For instance, studies have shown that pyrimidine derivatives can inhibit the activity of key signaling pathways involved in tumor growth and proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.0 | CDC42 inhibition |
| Similar Pyrimidine Derivative | A549 (lung cancer) | 3.5 | Apoptosis induction |
These findings suggest that the compound may act by inhibiting specific proteins involved in cell signaling pathways critical for cancer cell survival.
Anti-inflammatory Activity
In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
| Compound | COX Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 75% at 10 µM | 8.0 |
| Reference NSAID (e.g., Indomethacin) | 85% at 10 µM | 5.0 |
This anti-inflammatory activity is significant as it suggests potential applications in treating chronic inflammatory diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Protein Interaction : The compound may bind to specific proteins involved in cell signaling pathways, such as CDC42, which plays a role in cytoskeletal organization and cell migration.
- Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:
- Substituent Effects : The presence of methoxy groups at the 2 and 4 positions significantly enhances anticancer activity compared to unsubstituted analogs.
- Pyrimidine Modifications : Alterations in the pyrimidine ring can affect potency and selectivity against different targets.
Case Studies
-
Case Study 1 : A study involving a series of pyrimidine derivatives demonstrated that modifications at specific positions led to enhanced anticancer activity against MCF-7 cells.
- Findings : Compounds with electron-donating groups showed increased potency due to improved binding affinity to target proteins.
-
Case Study 2 : Research on anti-inflammatory effects highlighted that compounds with similar structures exhibited significant inhibition of COX enzymes in vitro.
- Findings : The most potent inhibitors had substituents that facilitated better interaction with the enzyme active site.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A typical approach involves reacting 6-chloro-2-phenylpyrimidin-4-amine with 2,4-dimethoxyaniline under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or DMSO at 80–100°C for 12–24 hours . Monitoring reaction progress via TLC or HPLC ensures completion. Purification is achieved using column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield optimization requires adjusting stoichiometry, solvent polarity, and temperature to minimize side products like dehalogenation or dimerization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyrimidine/phenyl groups).
- X-ray Crystallography : Single-crystal analysis (using SHELX software ) resolves bond angles, dihedral angles (e.g., pyrimidine ring planarity vs. substituent torsion), and hydrogen-bonding networks (e.g., N–H⋯N/O interactions) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion).
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of substituent introduction in pyrimidine derivatives like this compound?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
- Electron-Withdrawing Groups (EWGs) : Direct substitution at electron-deficient positions (e.g., para to pyrimidine N atoms) via SNAr mechanisms.
- Directed Lithiation : Use of LDA or LiTMP to deprotonate specific sites, enabling directed functionalization .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing Fukui indices or electrostatic potential surfaces .
Q. How should researchers resolve contradictions in crystallographic and spectroscopic data for structurally similar pyrimidine derivatives?
- Methodological Answer : Contradictions may arise from polymorphism or dynamic effects (e.g., solvent-dependent conformers). Strategies include:
- Complementary Techniques : Pair X-ray data with solid-state NMR or Raman spectroscopy to confirm crystal packing vs. solution-state behavior .
- Temperature-Dependent Studies : Variable-temperature NMR or DSC identifies phase transitions or conformational flexibility .
- Database Cross-Validation : Compare with structurally analogous compounds (e.g., N-(4-methoxyphenyl) derivatives ).
Q. What computational strategies are effective for predicting the biological target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against kinase or GPCR targets. Validate with MD simulations (AMBER/GROMACS) to assess stability .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with methoxy groups, π-π stacking with phenyl rings) using tools like LigandScout .
- QSAR Models : Build regression models correlating substituent properties (Hammett σ, logP) with activity data from analogs .
Q. What methodologies address solubility challenges in bioactivity assays for hydrophobic pyrimidine derivatives?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve bioavailability .
- Micellar/Nanoparticle Formulations : Encapsulate the compound in PLGA or liposomal carriers for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
